3-Bromo-n-boc-l-phenylalanine methyl ester

Descripción general

Descripción

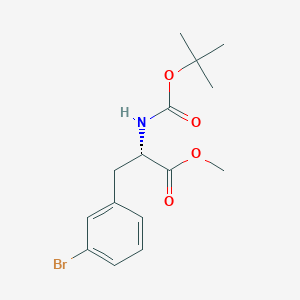

3-Bromo-n-boc-l-phenylalanine methyl ester is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a bromine atom at the third position of the phenyl ring, a tert-butoxycarbonyl (Boc) protecting group on the amino group, and a methyl ester group on the carboxyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Aplicaciones Científicas De Investigación

3-Bromo-n-boc-l-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein engineering.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Bromo-n-boc-l-phenylalanine methyl ester is a pharmaceutical intermediate It is known to be used in the preparation of lifitegrast intermediate , suggesting that it may interact with targets relevant to the action of lifitegrast.

Mode of Action

It is known to be applied in the facile removal of leader peptides from lanthipeptides by incorporation of a hydroxy acid . This suggests that it may interact with its targets through a mechanism involving the modification of peptide structures.

Biochemical Pathways

Given its role as a pharmaceutical intermediate and its application in the preparation of lifitegrast intermediate , it may be involved in the biochemical pathways related to the action of lifitegrast.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

Given its role as a pharmaceutical intermediate and its application in the preparation of lifitegrast intermediate , its action may contribute to the therapeutic effects of the final pharmaceutical product.

Action Environment

It is noted to be stable under recommended storage conditions and incompatible with oxidizing agents , suggesting that certain environmental conditions may affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

3-Bromo-n-boc-l-phenylalanine methyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s interaction with these enzymes is essential for the formation of specific peptide sequences, which are vital for various biological functions . Additionally, this compound is involved in the removal of leader peptides from lanthipeptides by incorporating a hydroxy acid .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions, but its stability can be affected by exposure to oxidizing agents . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety margins .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall therapeutic efficacy .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the endoplasmic reticulum or mitochondria. This subcellular localization is essential for the compound’s activity and function, as it ensures that it interacts with the appropriate biomolecules and enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-n-boc-l-phenylalanine methyl ester typically involves the following steps:

Bromination: The starting material, l-phenylalanine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring.

Protection: The amino group of the brominated phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as diisopropylethylamine (DIPEA).

Esterification: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

Hydrolysis: The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

Major Products:

- Substituted phenylalanine derivatives.

- Free amino acid after deprotection.

- Carboxylic acid after hydrolysis.

Comparación Con Compuestos Similares

3-Chloro-n-boc-l-phenylalanine methyl ester: Similar structure but with a chlorine atom instead of bromine.

3-Fluoro-n-boc-l-phenylalanine methyl ester: Contains a fluorine atom instead of bromine.

3-Iodo-n-boc-l-phenylalanine methyl ester: Contains an iodine atom instead of bromine.

Uniqueness: 3-Bromo-n-boc-l-phenylalanine methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.

Propiedades

IUPAC Name |

methyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHCHYFRSFBCIU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474962.png)

![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)

![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)

![N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2474971.png)

![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)

![2-ethoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide](/img/structure/B2474980.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)